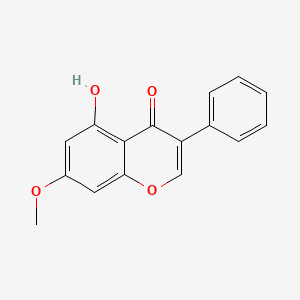
5-Hydroxy-7-methoxyisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-7-methoxyisoflavone, also known as this compound, is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
5-Hydroxy-7-methoxyisoflavone has been studied for its potential therapeutic effects in various health conditions:
- Cardiovascular Health : Research indicates that different crystal forms of this compound can influence bioavailability and efficacy in treating cardiovascular diseases. The compound has shown promise in controlling diseases related to the cardiovascular and cerebrovascular systems by enhancing the absorption rates of its active constituents .
- Bone Health : The compound is linked to the prevention and treatment of osteoporosis. Its derivatives have been shown to promote bone density and inhibit bone resorption, making it a candidate for osteoporosis management .
- Anti-inflammatory Effects : Studies have demonstrated that this compound possesses anti-inflammatory properties, which can be beneficial in treating metabolic diseases and other inflammatory conditions .
Muscle Hypertrophy and Metabolic Enhancement
Recent studies have highlighted the role of this compound in muscle hypertrophy:
- Skeletal Muscle Growth : In experimental models using murine C2C12 myotubes and senescence-accelerated mouse-prone 1 (SAMP1) mice, derivatives of this compound were shown to enhance myotube diameter and promote protein synthesis. This suggests that the compound may play a significant role in muscle growth and recovery .
- Energy Metabolism : The compound has been associated with enhanced ATP production and glucose uptake in skeletal muscle cells, indicating its potential as a performance enhancer in athletic applications .
Anticancer Properties
This compound has emerged as a promising candidate for cancer treatment:
- Colorectal Cancer : Studies indicate that this flavonoid can trigger mitochondrial-associated apoptotic pathways in colorectal cancer cells. It generates reactive oxygen species (ROS), which are crucial for inducing cell death in cancerous cells .
- Mechanism of Action : The mechanism involves upregulation of IRE1-α expression and JNK phosphorylation, leading to apoptosis. This pro-oxidant effect positions this compound as a potential therapeutic agent against various cancers .
Case Study: Muscle Hypertrophy in SAMP1 Mice
A study involving dietary administration of a mixture containing this compound derivatives showed significant increases in muscle size and mass over four weeks. This was measured through changes in soleus muscle size, demonstrating the compound's effectiveness in promoting muscle hypertrophy.
Case Study: Anticancer Effects
In vitro studies on HCT-116 colorectal cancer cells treated with this compound derivatives revealed a marked reduction in cell viability due to induced apoptosis via ROS generation. The results were quantified using MTT assays, confirming the compound's potential as an anticancer agent.
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
19725-43-0 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 |
Synonyme |
5-Hydroxy-7-methoxy-3-phenyl-4H-1-benzopyran-4-one; 5-Hydroxy-7-methoxyisoflavone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















